5-Tert-butylimidazolidine-2,4-dione, also known as 5-tert-butyl-2,4-imidazolidinedione, is a heterocyclic compound. It features a five-membered saturated thiazolidine ring with sulfur at position 1 and nitrogen at position 3. Additionally, it has two carbonyl functional groups at positions 2 and 4 .
5-Tert-butylimidazolidine-2,4-dione is a synthetic compound belonging to the class of thiazolidinediones, which are known for their diverse biological activities. This compound features a unique imidazolidine structure that contributes to its potential pharmacological properties. Thiazolidinediones, including derivatives like 5-tert-butylimidazolidine-2,4-dione, are primarily recognized for their roles in medicinal chemistry, particularly in the treatment of diabetes and cancer.
5-Tert-butylimidazolidine-2,4-dione can be synthesized through various chemical reactions involving imidazolidine derivatives. It falls under the category of nitrogen-containing heterocycles, specifically imidazolidines. The synthesis often involves reactions that modify the core structure to enhance biological activity or improve solubility.
The synthesis of 5-tert-butylimidazolidine-2,4-dione typically involves a two-step process:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly employed to characterize this compound. For instance:
5-Tert-butylimidazolidine-2,4-dione can participate in various chemical reactions due to its functional groups:
These reactions are crucial for modifying the compound's properties for specific applications in medicinal chemistry.
The mechanism of action for 5-tert-butylimidazolidine-2,4-dione primarily involves its interaction with biological targets such as enzymes or receptors involved in glucose metabolism and cell proliferation.
In vitro studies have demonstrated that derivatives of thiazolidinediones can significantly reduce plasma glucose levels and show cytotoxic effects against various cancer cell lines .
5-Tert-butylimidazolidine-2,4-dione has several applications in scientific research:
Trifluoromethanesulfonic anhydride (Tf2O) paired with pyridine enables dual activation of Boc-protected dipeptides for imidazolidinedione cyclization. This method achieves up to 86% yield under mild conditions (4–25°C) without requiring Boc deprotection. The mechanism involves sequential amide activation, intramolecular cyclization, and a Mumm rearrangement, forming hydantoins as single diastereomers with >98% enantiomeric excess [3]. This approach is scalable for synthesizing complex derivatives like the anticonvulsant ethotoin.
Tf2O Equiv | Pyridine Equiv | Solvent | Temp (°C) | Yield (%) |
---|---|---|---|---|
1.5 | 3.0 | CH2Cl2 | 4 | 75 |
1.5 | 3.0 | CH3CN | 25 | 86 |
Though not directly exemplified for 5-tert-butyl derivatives, analogous imidazolidinediones undergo fluoride-induced desilylation or deprotection. For instance, tert-butyldimethylsilyl (TBS) groups can be cleaved during functionalization, altering ring electronics and enabling nucleophilic substitutions at C-5 [3].
In thiazolidine-2,4-dione hybrids, hydride transfers facilitate reductive amination at the imine bond adjacent to the dione ring. This process modifies C-5 substituents while preserving core aromaticity, critical for antimycobacterial activity (MIC = 1 μg/ml) [1].
Magnetic Fe3O4@CPTMS@guanidine–BuSO3H nanoparticles enable one-pot synthesis of N-substituted-5-arylidene imidazolidine-2,4-diones. This nanocatalyst provides Brønsted acidity and magnetic recovery, achieving 95% efficiency in <4 hours. The reaction tolerates diverse aldehydes and amines, generating antiproliferative agents (e.g., IC50 = 1.23 μM against MCF-7 cells) [4].
Catalyst | Substituent (R) | Reaction Time (h) | Anticancer IC50 (μM) |
---|---|---|---|
Fe3O4@guanidine–BuSO3H | 4-NO2-C6H4 | 3.5 | 1.23 (MCF-7) |
Fe3O4@guanidine–BuSO3H | 3-Cl-C6H4 | 4.0 | 1.02 (A549) |
Classical Strecker routes remain unexplored for 5-tert-butylimidazolidine-2,4-dione. However, N-alkylation of hydantoins using alkyl halides under basic conditions (e.g., NaH/THF) can introduce substituents. For example, 5-butyl analogs form via nucleophilic substitution at N-3 [8].
Isocyanates react with α-amino esters to form hydantoin-5-carboxamides. Tf2O-mediated cyclization of Boc-dipeptides mimics this by generating in situ isocyanates, which undergo intramolecular attack by amide nitrogens, forming the dione ring [3].
Chiral auxiliaries like (S)-tert-leucinol enforce stereoselectivity during imidazolidinedione synthesis. Cyclization of N-picolinoyl-(S)-tert-leucinol with SOCl2 yields chlorides, which undergo base-mediated ring closure (25% NaOMe/MeOH) to form (S)-configured hydantoins in 72% yield. Neutral silica gel chromatography prevents racemization during purification [7]. The tert-butyl group’s steric bulk favors a twisted envelope conformation, locking the C-5 substituent equatorially [8].
C-5 Group | Ring Conformation | Stereochemical Outcome |
---|---|---|
tert-Butyl | Twisted envelope | Axial chirality retention |
Butan-2-ylidene | Planar | π-Stacking with targets |
n-Butyl | Half-chair | Flexible N-inversion |
Butyl vs. butylidene geometry critically modulates bioactivity: Planar butylidene derivatives (e.g., 5-(butan-2-ylidene)imidazolidine-2,4-dione) enhance π-stacking in kinase inhibitors, while tert-butyl groups improve metabolic stability by shielding the ring from oxidases [2] [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: